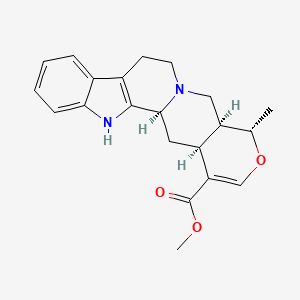

Tétrahydroalstonine

Vue d'ensemble

Description

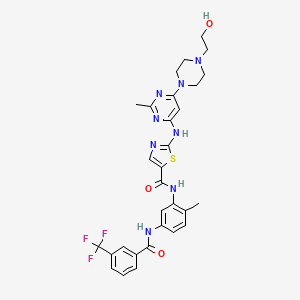

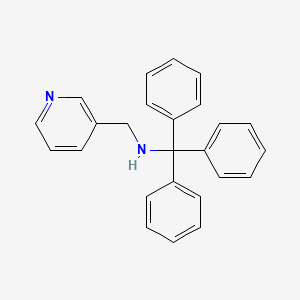

La tétrahydroalstonine est un composé hétéropentacyclique qui est un métabolite présent dans plusieurs espèces végétales, notamment l'Alstonia scholaris et le Rhazya stricta . Elle est connue pour ses propriétés neuroprotectrices et a été étudiée pour ses effets thérapeutiques potentiels, en particulier dans le contexte de l'ischémie cérébrale .

Applications De Recherche Scientifique

Tetrahydroalstonine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying heteropentacyclic structures and their reactivity . In biology and medicine, tetrahydroalstonine has been investigated for its neuroprotective effects, particularly in the context of oxygen-glucose deprivation/re-oxygenation-induced neuronal damage . It has shown promise in increasing cell viability and regulating autophagy through the Akt/mTOR pathway .

Mécanisme D'action

Target of Action

Tetrahydroalstonine (THA) is an indole alkaloid that primarily targets the α2-adrenoceptor . The α2-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

THA acts as a selective antagonist at the α2-adrenoceptor This can lead to an increase in neurotransmitter release, as the inhibitory effect of the α2-adrenoceptor is blocked .

Biochemical Pathways

The primary biochemical pathway affected by THA is the autophagy-lysosomal pathway and the Akt/mTOR pathway . Autophagy is a cellular process that degrades and recycles cellular components, and its dysregulation has been linked to various diseases. The Akt/mTOR pathway is a key regulator of autophagy . THA has been shown to regulate autophagy through the Akt/mTOR pathway, which can have protective effects against neuronal injury .

Pharmacokinetics

The pka of a chemical strongly influences its pharmacokinetic and biochemical properties . The pKa reflects the ionization state of a chemical, which in turn affects lipophilicity, solubility, protein binding, and ability to cross the plasma membrane and the blood–brain barrier .

Result of Action

THA has been shown to have neuroprotective effects. In a study where primary cortical neurons were pre-treated with THA and then subjected to oxygen-glucose deprivation/re-oxygenation (OGD/R) induction, THA administration increased the cell viability of OGD/R-induced cortical neurons . It also ameliorated autophagic activity and lysosomal dysfunction, which were found at the early stage of OGD/R . Furthermore, THA significantly activated the Akt/mTOR pathway, which was suppressed after OGD/R induction .

Action Environment

The action of THA can be influenced by various environmental factors. For instance, the neuroprotective effects of THA were observed in an environment of oxygen-glucose deprivation/re-oxygenation (OGD/R), which is a model for ischemic stroke . This suggests that the efficacy of THA may be particularly pronounced in ischemic conditions.

Analyse Biochimique

Cellular Effects

Tetrahydroalstonine has been shown to have a neuroprotective effect towards oxygen–glucose deprivation/re-oxygenation (OGD/R)-induced neuronal damage . It increases the cell viability of OGD/R-induced cortical neurons .

Molecular Mechanism

Tetrahydroalstonine exerts its effects at the molecular level through various mechanisms. It has been found to significantly activate the Akt/mTOR pathway, which is suppressed after OGD/R induction .

Metabolic Pathways

Tetrahydroalstonine is involved in metabolic pathways, but the specific enzymes or cofactors it interacts with are not yet fully known .

Subcellular Localization

The subcellular localization of Tetrahydroalstonine and any effects on its activity or function are not yet fully known .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La tétrahydroalstonine peut être synthétisée par différentes voies chimiques. Une méthode courante implique la conversion biomimétique d'alcaloïdes d'hétéroyohimbines . Ce processus comprend une séquence de réactions stéréosélectives qui convertissent des intermédiaires apparentés à la cathénamine en this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction d'espèces végétales telles que l'Alstonia scholaris et le Rhazya stricta . Le processus d'extraction comprend des étapes telles que la précipitation au sulfate d'ammonium et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : La tétrahydroalstonine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs . Les conditions de ces réactions varient en fonction du résultat souhaité, comme la température, la pression et le solvant utilisé.

Principaux produits formés : Les principaux produits formés à partir des réactions de la this compound dépendent des conditions réactionnelles spécifiques. Par exemple, les réactions d'oxydation peuvent donner différents dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée comme composé modèle pour étudier les structures hétéropentacycliques et leur réactivité . En biologie et en médecine, la this compound a été étudiée pour ses effets neuroprotecteurs, en particulier dans le contexte des dommages neuronaux induits par la privation d'oxygène-glucose/réoxygénation . Elle s'est avérée prometteuse pour augmenter la viabilité cellulaire et réguler l'autophagie par la voie Akt/mTOR .

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies dans le corps. Il a été démontré qu'elle régule l'autophagie et la fonction lysosomiale, qui sont cruciales pour maintenir l'homéostasie cellulaire . La this compound active la voie Akt/mTOR, qui joue un rôle important dans la survie et la croissance cellulaires . Cette activation contribue à protéger les neurones des dommages causés par la privation d'oxygène-glucose/réoxygénation .

Comparaison Avec Des Composés Similaires

La tétrahydroalstonine est structurellement similaire à d'autres alcaloïdes indoliques, tels que l'alstonine, l'akuammigine et la serpentinine . Ces composés partagent une structure hétéropentacyclique commune mais diffèrent dans leurs groupes fonctionnels et leurs configurations moléculaires spécifiques . La this compound est unique dans ses propriétés neuroprotectrices spécifiques et sa capacité à réguler l'autophagie par la voie Akt/mTOR .

Liste de composés similaires :- Alstonine

- Akuammigine

- Serpentinine

- Rauvotetraphylline E

- Acide serpentinic

- Mayumbine

- 4,R-ajmalicine N-oxyde

- Aricine

- Ajmalicine

- Serpentine

Propriétés

IUPAC Name |

methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-DLLGKBFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020629 | |

| Record name | Tetrahydroalstonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6474-90-4 | |

| Record name | Tetrahydroalstonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6474-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydroalstonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006474904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroalstonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (19α,20α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROALSTONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U62R2Y5Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

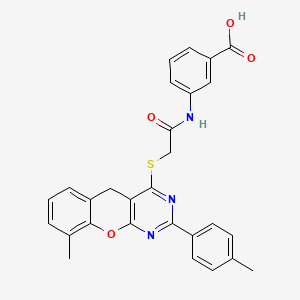

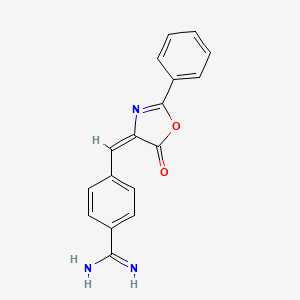

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)

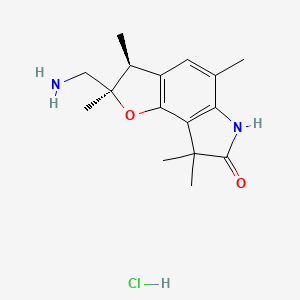

![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)

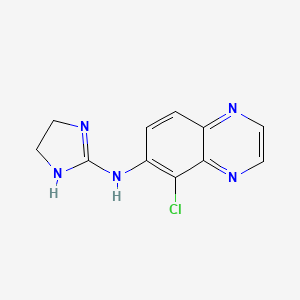

![3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid](/img/structure/B1682696.png)